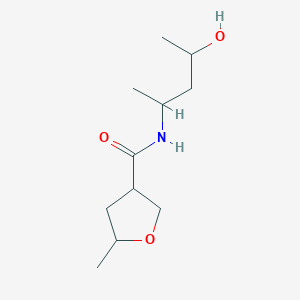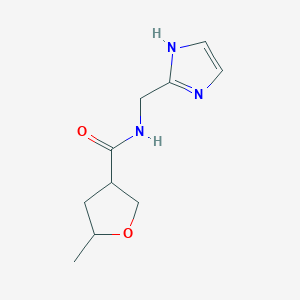
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H9BrClN3. This compound is part of the pyridine family, which is known for its significant biological and therapeutic value . Pyridine derivatives are commonly used in pharmaceuticals, agrochemicals, and dyestuff fields .
Métodos De Preparación
The synthesis of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions . One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves obtaining 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Análisis De Reacciones Químicas
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Cyclization: The compound can form imidazopyridines through cyclization reactions promoted by bromination.
Aplicaciones Científicas De Investigación
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with molecular targets and pathways. The compound’s pyridine moiety allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine can be compared with other pyridine derivatives such as:
2-bromo-5-chloropyridine: Used in agrochemicals and pharmaceuticals.
2-amino-5-bromopyridine: Utilized in the synthesis of polycyclic azaarenes.
3-bromoimidazo[1,2-a]pyridines: Formed through cyclization reactions and have varied medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and its ability to undergo diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3/c12-10-5-8(13)6-15-11(10)16-7-9-3-1-2-4-14-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDLLJMYXMBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)



![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)

![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)
